molecular formula C9H8O3 B13289371 5-Methoxy-1-benzofuran-7-ol

5-Methoxy-1-benzofuran-7-ol

Cat. No.: B13289371
M. Wt: 164.16 g/mol
InChI Key: BADSJTQDBQNQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-benzofuran-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

5-Methoxy-1-benzofuran-7-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been shown to promote bone formation by upregulating bone morphogenetic protein-2 (BMP-2) and exhibit therapeutic effects in animal models of osteoporosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.

    Angelicin: A benzofuran compound with anticancer properties.

Uniqueness

5-Methoxy-1-benzofuran-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and hydroxyl groups contribute to its potential as an antifungal and antibacterial agent, as well as its use in medicinal chemistry .

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

5-methoxy-1-benzofuran-7-ol

InChI

InChI=1S/C9H8O3/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5,10H,1H3

InChI Key

BADSJTQDBQNQHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.